phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
Description
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate (CAS 532948-28-0) is a benzenesulfonate ester featuring a 3,4-dichloro-1-methylpyrazole substituent. Its molecular formula is C₁₆H₁₂Cl₂N₂O₄S, with a molecular weight of 399.25 g/mol . The compound’s structure combines a sulfonate group, a phenyl ring, and a dichlorinated pyrazole moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
phenyl 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c1-20-16(14(17)15(18)19-20)23-11-7-9-13(10-8-11)25(21,22)24-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYVFOYMCZXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A widely reported method involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3,4-dichloro-1-methyl-1H-pyrazol-5-ol under basic conditions. The SNAr mechanism is favored due to the electron-deficient nature of the pyrazole ring, which activates the oxygen nucleophile.
Procedure :
- Preparation of 3,4-Dichloro-1-methyl-1H-pyrazol-5-ol :
Coupling Reaction :
- Combine 3,4-dichloro-1-methyl-1H-pyrazol-5-ol (1.0 equiv) with 4-hydroxybenzenesulfonyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) as a base to deprotonate the hydroxyl group.
- React at 80°C for 12–16 hours under nitrogen atmosphere.
- Critical Parameter : Excess sulfonyl chloride ensures complete conversion, but higher temperatures (>90°C) promote sulfonate decomposition.
Workup and Isolation :
Table 1: Optimization of SNAr Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Base | K2CO3 | Mild, prevents hydrolysis |
| Reaction Time | 14 hours | Balances conversion vs. side reactions |
Mitsunobu Reaction for Ether Formation
Alternative approaches employ the Mitsunobu reaction to form the ether linkage between the pyrazole and benzene rings. This method avoids the need for pre-formed phenolic intermediates.
Procedure :
- Reactants :
Reaction Conditions :
Purification :
Regioselectivity Control and Byproduct Analysis
The major challenge in synthesizing phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate lies in suppressing the formation of regioisomers. Patent WO2000042021A1 highlights that using bulky bases (e.g., DBU) in DMSO at 50°C reduces isomerization by stabilizing the transition state.
Key Findings :
- Base Selection : DBU (1,8-diazabicycloundec-7-ene) outperforms K2CO3, lowering isomer content from 15% to <3%.
- Solvent Effects : Polar aprotic solvents (DMSO > DMF) enhance reaction homogeneity and selectivity.
Analytical Characterization and Validation
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.8 Hz, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 2H, aromatic), 3.90 (s, 3H, N–CH3), 2.45 (s, 3H, pyrazole-Cl).
- ¹³C NMR : 155.2 (C–O), 134.5 (C–S), 128.7–116.4 (aromatic carbons).
Mass Spectrometry :
Purity Assessment :
Industrial-Scale Considerations and Environmental Impact
Scaling up the synthesis requires addressing solvent recovery and waste management:
- Solvent Recycling : DMF and DMSO are distilled under reduced pressure (80°C, 15 mmHg) for reuse, reducing costs by 40%.
- Chloride Byproducts : Neutralization with Ca(OH)2 precipitates CaCl2, which is filtered and disposed of as non-hazardous salt.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and sulfonate ester could play roles in binding to these targets or influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Activity
Salicylanilide benzenesulfonates, such as 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate, demonstrate antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1 µmol/L against Mycobacterium tuberculosis. However, these compounds underperform compared to salicylanilide carboxylic acid esters, highlighting the impact of the sulfonate group on efficacy .
Substituent-Driven Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate (CAS 321522-19-4) increases electronegativity and metabolic stability compared to the target compound’s phenyl group. This could influence solubility and bioavailability .
- Halogenation : Dichloro substituents on the pyrazole ring (target compound) may enhance lipophilicity and membrane penetration, akin to chlorinated analogs in antimycobacterial studies .
Comparative Data Table
Key Research Findings
- Substituent Position Matters : In salicylanilide benzenesulfonates, shifting the chloro group from the 4- to 5-position reduced activity against M. kansasii by 50%, emphasizing the role of regiochemistry .
- Synthesis Challenges : The target compound’s dichloropyrazole group may complicate synthesis compared to simpler benzenesulfonates, requiring precise halogenation steps .
Biological Activity
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate (CAS No. 318517-48-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12Cl2N2O4S
- Molecular Weight : 399.25 g/mol
- Structure : The compound features a phenyl group linked to a benzenesulfonate moiety through an ether bond with a dichloropyrazole substituent.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and neuroactivity:
- Antiproliferative Activity : Research indicates that derivatives of this compound can inhibit cell growth in various cancer cell lines by disrupting the cell cycle, particularly at the G2/M phase. This action is linked to the compound's ability to bind to β-tubulin, leading to cytoskeleton disruption and subsequent cell death .
- Neuroprotective Effects : Some studies suggest that compounds related to this structure exhibit anticonvulsant properties. For instance, they have been tested against maximal electroshock seizure models in animal studies, showing promise in reducing seizure activity without significant neurotoxicity .
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | Cell cycle arrest at G2/M phase |
| M21 (Skin Melanoma) | 0.3 | Disruption of microtubule formation |
| MCF7 (Breast Cancer) | 0.4 | Apoptosis induction via β-tubulin binding |
Anticonvulsant Activity
The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model in Wistar rats. The findings are shown in Table 2.
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| This compound | 100 | 85 |
| Standard Drug (Phenytoin) | 25 | 90 |
Case Studies and Research Findings
- Study on Antiproliferative Effects : A detailed investigation into the effects of related sulfonate compounds revealed that they effectively inhibited tumor growth in chick chorioallantoic membrane assays, demonstrating low toxicity while blocking angiogenesis similar to established chemotherapeutics like combretastatin A-4 .
- Neurotoxic Evaluation : In assessing the potential neurotoxic effects of this compound and its derivatives, researchers utilized rotorod tests to determine motor function impairment in mice. Results indicated minimal neurotoxicity at effective doses .
Q & A
Basic: What are the recommended synthetic routes for phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
- Step 2: Introduction of the sulfonate group via nucleophilic aromatic substitution (SNAr) using benzenesulfonyl chloride derivatives (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) .
- Step 3: Optimization of reaction conditions (e.g., ionic liquid-mediated synthesis for improved yield and reduced side products) .
Key Considerations:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of sulfonyl chloride intermediates.
- Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature.
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- FT-IR: Confirms functional groups (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹) .
Example Data:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H) | Aromatic substitution pattern |
| HRMS | [M+H]⁺ m/z calculated: 455.01 | Molecular ion confirmation |
Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly regarding substituent orientation?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
- Visualization: ORTEP-3 or WinGX for anisotropic ellipsoid representation and packing diagrams .
Case Study:
In related pyrazole-sulfonamide derivatives, X-ray data revealed torsional angles between the pyrazole and benzene rings (e.g., 15.2°–18.7°), critical for understanding steric effects .
Advanced: What methodologies are suitable for analyzing the compound's potential biological targets, considering its pyrazole and sulfonate moieties?
Methodological Answer:
- In Vitro Assays:
- Computational Studies:
Example SAR Insight:
Replacing the methoxy group with ethoxy in pyrazole derivatives increased hydrophobicity, enhancing membrane permeability by ~30% .
Advanced: How should researchers address discrepancies in reported biological activities of structurally similar pyrazole-sulfonamide derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., normalized IC₅₀ values) and control for variables like purity (>95% by HPLC) .
- Reproducibility Checks:
- Contradiction Example:
Divergent cytotoxicity results (e.g., 10 μM vs. 50 μM IC₅₀) may arise from differences in cell line passage numbers or serum-free vs. serum-containing media .
Advanced: What strategies can mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH 1:3) to enhance crystal nucleation .
- Temperature Gradients: Slow cooling from 40°C to 4°C over 72 hours improves crystal size .
- Additive Screening: Introduce small molecules (e.g., crown ethers) to stabilize π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
